molecular formula C9H18N2O3 B13495802 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide

Cat. No.: B13495802
M. Wt: 202.25 g/mol
InChI Key: SATNAIKSFAACOE-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate as a starting material. This compound is reacted with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is unique due to its specific structural features, such as the azetidine ring and the methoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C9H18N2O3/c1-7(14-8-5-10-6-8)9(12)11-3-4-13-2/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

SATNAIKSFAACOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOC)OC1CNC1

Origin of Product

United States

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